[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate
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Overview
Description
[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate is a complex organic compound that features a piperidine ring, a pyrrole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrole intermediates, followed by their coupling and subsequent carbamate formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [1-[(1-methylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate
- [1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-butylcarbamate
Uniqueness
[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
IUPAC Name |
[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-3-9-18-17(21)22-14-16-7-5-6-10-20(16)13-15-8-11-19(4-2)12-15/h8,11-12,16H,3-7,9-10,13-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJUVURPFJSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC1CCCCN1CC2=CN(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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